Differential Excretion: 4-epi-Chlortetracycline vs. Tetracycline and Demethylchlortetracycline
Following intravenous administration in animal models, the fecal excretion of radioactivity from radiolabeled compounds was compared. The combination of chlortetracycline and its 4-epimer, 4-epichlortetracycline, showed the highest excretion via feces, significantly exceeding that of other tetracyclines [1].
| Evidence Dimension | Percentage of administered radioactive dose excreted in feces |
|---|---|
| Target Compound Data | 40-50% of the administered dose for the combined excretion of chlortetracycline and 4-epichlortetracycline |
| Comparator Or Baseline | Demethylchlortetracycline: 15-30%; Tetracycline: 9-20% |
| Quantified Difference | 2 to 5.5-fold higher fecal excretion compared to tetracycline |
| Conditions | Intravenous administration of C14-labeled compounds to rats and dogs, measured over 48-72 hours. |
Why This Matters
This data is essential for toxicokinetic modeling and environmental fate studies, as it demonstrates that 4-epi-chlortetracycline is predominantly eliminated via the fecal route, unlike other in-class compounds, affecting calculations of environmental load and bioavailability.
- [1] H. J. Eisner, R. J. Wulf. THE METABOLIC FATE OF CHLORTETRACYCLINE AND SOME COMPARISONS WITH OTHER TETRACYCLINES. Journal of Pharmacology and Experimental Therapeutics. 1963, 142 (1), 122-131. View Source
